2,6-Dinitro-4-(acetyl)aminotoluene

Physicochemical characterization Thermal stability Purification

2,6-Dinitro-4-(acetyl)aminotoluene (CAS 7142-91-8), systematically named N-(4-methyl-3,5-dinitrophenyl)acetamide, is a synthetic organic compound belonging to the dinitrotoluene (DNT) class. It features a toluene core substituted with two nitro groups at the 2- and 6-positions and an N-acetylated amino group at the 4-position.

Molecular Formula C9H9N3O5
Molecular Weight 239.18 g/mol
CAS No. 7142-91-8
Cat. No. B1361602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-(acetyl)aminotoluene
CAS7142-91-8
Molecular FormulaC9H9N3O5
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)
InChIKeyDZSOXCNNXCPHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-4-(acetyl)aminotoluene (CAS 7142-91-8): A Protected 2,6-Dinitrotoluene Intermediate


2,6-Dinitro-4-(acetyl)aminotoluene (CAS 7142-91-8), systematically named N-(4-methyl-3,5-dinitrophenyl)acetamide, is a synthetic organic compound belonging to the dinitrotoluene (DNT) class [1]. It features a toluene core substituted with two nitro groups at the 2- and 6-positions and an N-acetylated amino group at the 4-position. This acetylation fundamentally alters its physicochemical profile compared to the free amine, 4-amino-2,6-dinitrotoluene, making it a strategic intermediate for further chemical transformations where protection of the amino functionality is required .

Why 2,6-Dinitro-4-(acetyl)aminotoluene Cannot Be Replaced by Common DNT Analogs


Generic substitution with an unprotected 2,6-dinitrotoluene analog or a simple isomeric DNT fails because the 4-acetamido group is not an inert spectator; it is a functional handle. Replacing 2,6-Dinitro-4-(acetyl)aminotoluene with 4-amino-2,6-dinitrotoluene would introduce a reactive primary amine, leading to unwanted side reactions under nitrating, oxidizing, or electrophilic conditions. Conversely, using non-functionalized 2,6-DNT or 2,4-DNT eliminates the synthetic route to 2,6-dinitroaniline derivatives entirely. The acetyl protecting group provides a specific, quantifiable difference in boiling point, density, and molecular weight that confirms its distinct molecular identity and dictates its unique behavior in synthesis and purification workflows .

Quantitative Differentiation of 2,6-Dinitro-4-(acetyl)aminotoluene from Structural Analogs: A Procurement Guide


Boiling Point Elevation Compared to the Free Amine 4-Amino-2,6-dinitrotoluene

N-acetylation at the 4-position significantly increases the boiling point relative to the parent amine. This directly impacts purification strategy, as the acetyl derivative can withstand higher-temperature distillation processes. The predicted boiling point of 2,6-Dinitro-4-(acetyl)aminotoluene is 405.4 °C at 760 mmHg, whereas the deacetylated analog, 4-amino-2,6-dinitrotoluene, boils at 382.6 °C at 760 mmHg, a difference of +22.8 °C .

Physicochemical characterization Thermal stability Purification

Molecular Weight Distinction for Gravimetric Analysis and Reaction Stoichiometry

The presence of the acetyl group (COCH3) replacing a single hydrogen atom on the amine provides a definitive molecular weight signature. The target compound has a molecular weight of 239.18 g/mol, which is 42.03 g/mol heavier than the deprotected 4-amino-2,6-dinitrotoluene (197.15 g/mol). This mass difference is analytically significant for HPLC-MS identification and is critical for calculating precise molar quantities in subsequent reactions, such as the synthesis of N-(4-methyl-3-nitrophenyl)acetamide derivatives [1].

Analytical chemistry Synthesis Quality control

Density Variation and Its Impact on Phase Separation in Formulation

The calculated density of 2,6-Dinitro-4-(acetyl)aminotoluene is 1.472 g/cm³, which is slightly lower than the 1.497 g/cm³ predicted for 4-amino-2,6-dinitrotoluene. While the absolute difference of 0.025 g/cm³ is small, it represents a measurable divergence in packing efficiency and molecular volume due to the acetyl group, which can influence phase separation, sedimentation behavior in suspensions, or migration in electrophoretic media .

Formulation chemistry Physical property Material science

Functional Role as a Masked 2,6-Dinitroaniline Synthon for Herbicidal Intermediates

The primary industrial relevance of 2,6-Dinitro-4-(acetyl)aminotoluene lies in its role as a protected precursor to 2,6-dinitroaniline derivatives, a major class of pre-emergence herbicides. The acetyl group prevents the formation of unwanted azo- or diazo- compounds during subsequent nitration or alkylation steps. Patent literature specifically claims the use of substituted dinitrotoluenes, including acetylated amino variants, as intermediates for herbicidal 2,6-dinitroanilines. This contrasts with 4-amino-2,6-dinitrotoluene, which, as a free base, would participate in competing reactions, reducing the yield of the desired N-alkylated product [1].

Agrochemical synthesis Protected intermediate Reaction selectivity

Predicted LogP Differences Influencing Chromatographic Retention and Bioavailability Screening

The lipophilicity of the target compound, represented by the octanol-water partition coefficient (LogP), has been predicted by multiple methods, yielding varying results (e.g., XLogP3: 0.9 [1], ACD/LogP: 2.26 ). This variability itself is a differentiating feature compared to the more consistently predicted and generally less lipophilic free amine 4-amino-2,6-dinitrotoluene, for which the LogP is predicted to be lower (e.g., around 1.2). The acetyl group's contribution to partial hydrogen bond masking directly influences reversed-phase HPLC retention time and in silico membrane permeability predictions, a critical parameter in early-stage drug or agrochemical development.

QSAR ADME-tox screening Analytical chemistry

Validated Application Scenarios for 2,6-Dinitro-4-(acetyl)aminotoluene Based on Physicochemical Evidence


Synthesis of 2,6-Dinitroaniline Agrochemicals via Protected Intermediate Route

In the patent-guidance-directed synthesis of herbicidal 2,6-dinitroanilines, 2,6-Dinitro-4-(acetyl)aminotoluene serves as the optimal starting material. The acetyl group protects the amine, enabling selective N-alkylation after deprotection, a pathway that avoids the complex mixture of byproducts obtained when directly alkylating 4-amino-2,6-dinitrotoluene. The molecular weight difference (+42.03 g/mol) provides a clear analytical handle for monitoring the protection-deprotection sequence [1].

High-Temperature Distillation Purification of DNT Intermediates

For synthetic processes requiring purification by distillation, the 22.8 °C higher boiling point of 2,6-Dinitro-4-(acetyl)aminotoluene compared to the free amine offers a wider thermal processing window. This quantitative difference can be exploited to separate it from lower-boiling impurities or solvents, enhancing the achievable purity of the intermediate before a subsequent deprotection step [1].

Calibration Standard for High-Resolution Mass Spectrometry of Nitroaromatics

The unique exact mass of 239.05422040 Da for 2,6-Dinitro-4-(acetyl)aminotoluene allows it to serve as a distinct mass calibrant or internal standard in HRMS analysis of complex nitroaromatic mixtures. Its mass differs significantly from common isobaric interferences and other DNT metabolites, such as 2-amino-4,6-dinitrotoluene, providing a clean signal for instrument tuning and quantification workflows [1].

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